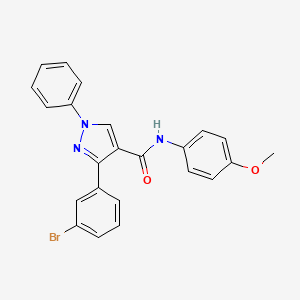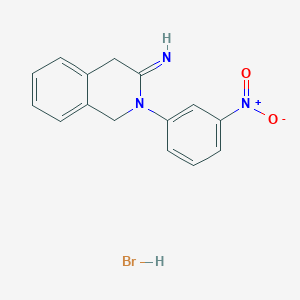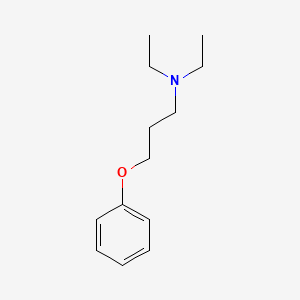![molecular formula C18H19N3O4 B6138854 N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as BPN or BPNH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN is a member of the benzamide family of compounds, which are known for their diverse range of biological activities.
Aplicaciones Científicas De Investigación
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been widely studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of several viruses, including the influenza virus and the hepatitis C virus.
Mecanismo De Acción
The mechanism of action of N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and suppress viral replication. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide in lab experiments is its wide range of biological activities. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful tool for studying these processes. However, one limitation of using N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is its potential toxicity. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of new synthetic methods for N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, which may improve its purity and reduce its toxicity. Another area of interest is the identification of new biological targets for N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, which may lead to the development of new therapies for cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide and its potential side effects.
Métodos De Síntesis
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 4-nitro-3-methylbenzoic acid with butyryl chloride, followed by the addition of 4-aminophenyl and N,N-dimethylformamide. The resulting compound is then purified using various techniques such as column chromatography to obtain pure N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide.
Propiedades
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-4-17(22)19-14-7-9-15(10-8-14)20-18(23)13-6-5-12(2)16(11-13)21(24)25/h5-11H,3-4H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKBWUWRPONVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5836672 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6138774.png)
![methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate](/img/structure/B6138775.png)
![2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6138795.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)

![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)
